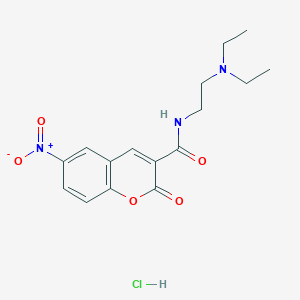
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the raw materials used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties are determined using various experimental techniques .Aplicaciones Científicas De Investigación
Chemosensor and Fluorescent Probe Applications
Selective Detection of Metal Ions : This compound has been identified as a novel fluorescent chemosensor, particularly for the selective detection of Cu(2+) ions over other metal ions in aqueous solutions. The fluorescence intensity of related derivatives is significantly enhanced in the presence of Cu(2+), indicating its potential as an efficient tool for metal ion detection in environmental and biological samples (Bekhradnia, Domehri, & Khosravi, 2016).
Fluorescence Properties Adjustment : The fluorescence properties of derivatives of this compound can be modified by environmental factors, such as temperature and solvent polarity. This adjustment capability allows its use in designing fluorescent probes for various analytical and bioanalytical applications, emphasizing its versatility in fluorescence-based detection systems (Huang & Tam-Chang, 2010).
Potential Therapeutic Applications
Anticancer Activity : Derivatives of N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride have been synthesized and evaluated for their anticancer activity. These derivatives exhibit potential as cancer tyrosine kinase imaging agents in positron emission tomography (PET) and have been studied for their ability to target cancer cells, providing insights into their therapeutic potential (Wang, Miller, Sledge, & Zheng, 2005).
Anticholinesterase Activity : Certain synthesized derivatives focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown significant activity, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-6-nitro-2-oxochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5.ClH/c1-3-18(4-2)8-7-17-15(20)13-10-11-9-12(19(22)23)5-6-14(11)24-16(13)21;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSNKMCTFUXPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

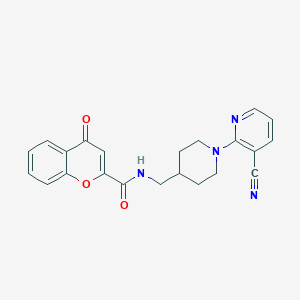
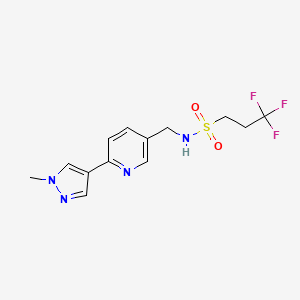

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)
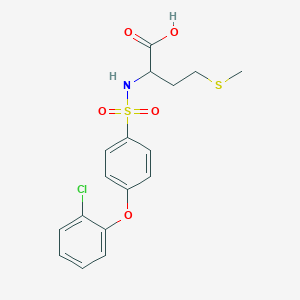
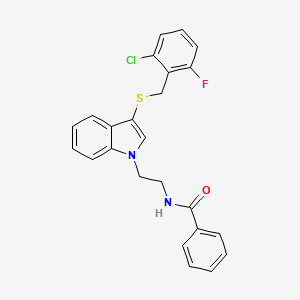
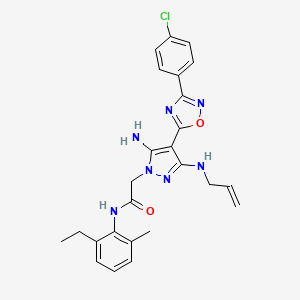
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)